Selank (diacetate), also known chemically as threonyl-lysyl-prolyl-arginyl-prolyl-glycyl-proline diacetate, is a synthetic heptapeptide derived from tuftsin, a naturally occurring immunomodulatory peptide. Its molecular formula is with a molecular weight of 751.87 g/mol. Selank has garnered significant interest in the fields of neuropsychopharmacology due to its nootropic (cognitive-enhancing) and anxiolytic (anxiety-reducing) properties, making it a candidate for various therapeutic applications .
Selank is classified as an anxiolytic agent and is primarily used for its effects on anxiety and cognitive enhancement. It acts through unique mechanisms distinct from traditional anxiolytics, primarily influencing neurotransmitter systems such as gamma-aminobutyric acid (GABA) and modulating gene expression related to mood regulation .
The synthesis of Selank typically employs solid-phase peptide synthesis (SPPS), a widely used method for producing peptides that allows for precise control over the sequence and modifications of the peptide. This method involves the stepwise addition of amino acids to a solid support, which facilitates purification processes like high-performance liquid chromatography (HPLC) to achieve high purity and yield.
In practical terms, the synthesis begins with the attachment of the first amino acid to the resin, followed by sequential coupling reactions where protected amino acids are added. The protecting groups are then removed to allow further reactions. The final product is cleaved from the resin and purified to obtain Selank in its active form.
Selank's structure consists of a sequence of seven amino acids: threonine, lysine, proline, arginine, proline, glycine, and proline. This specific arrangement is crucial for its biological activity. The structural representation can be denoted as follows:
The diacetate form indicates that acetyl groups are attached to the amino groups of the peptide, enhancing its stability and solubility in physiological conditions .
Selank does not participate in traditional chemical reactions typical of many small molecules; instead, its activity is primarily biological. Upon administration, it interacts with various neurotransmitter systems, particularly enhancing GABAergic transmission through allosteric modulation of GABA receptors. This modulation results in increased inhibitory neurotransmission, contributing to its anxiolytic effects .
Selank has been shown to significantly alter gene expression profiles associated with neurotransmission pathways. For instance, studies have demonstrated that Selank administration leads to changes in mRNA levels of genes involved in both dopamine and serotonin signaling pathways .
The mechanism of action for Selank involves several pathways:
Research has shown that Selank has a delayed effect on gene expression compared to other compounds like GABA, suggesting unique regulatory mechanisms at play .
Selank is characterized by:
Selank has several applications in both clinical and research settings:
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.:
CAS No.:
CAS No.: 898434-63-4